![molecular formula C24H18FN3O3S B2518630 N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-27-6](/img/structure/B2518630.png)
N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Fluoroquinolones and related quinolone derivatives demonstrate significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that certain substituents contribute to potent antibacterial activity. For example, the introduction of aminophenyl groups as N-1 substituents has led to compounds with remarkable antibacterial efficacy against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Applications
Several novel sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against breast and colon cancer cell lines. Some compounds exhibited potent cytotoxic activity, suggesting their potential as anticancer agents (Ghorab et al., 2015). Another study highlighted the synthesis and characterization of new quinazolinone-based derivatives, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining their potential as effective anti-cancer agents (Riadi et al., 2021).
Antiviral Applications
The development of novel 2,3-disubstituted quinazolin-4(3H)-ones via microwave technique, characterized for their antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, presents a promising approach for antiviral drug development. Some compounds showed inhibition of virus replication, highlighting the potential of quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Chemical Synthesis and Biological Studies
Research into the reactions of quinoline derivatives with sulfur nucleophiles and the synthesis of sulfur-containing compounds reveals their importance in the development of new materials with potential biological applications. Such compounds are investigated for their antitumor, analgesic, antimicrobial activities, and antioxidant properties, which are crucial in anti-stress therapy (Aleksanyan & Hambardzumyan, 2014).
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-18-12-10-17(11-13-18)21(29)15-32-24-26-20-9-5-4-8-19(20)23(31)28(24)27-22(30)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAZUHVVLIOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
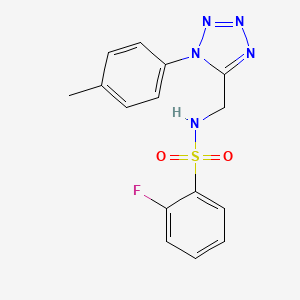
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)
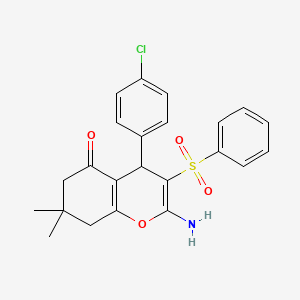
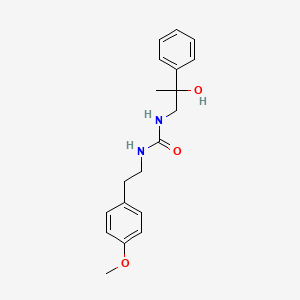
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
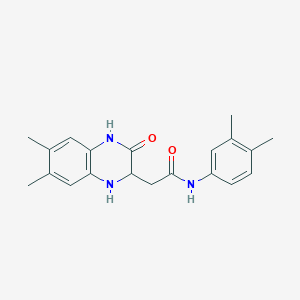
![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
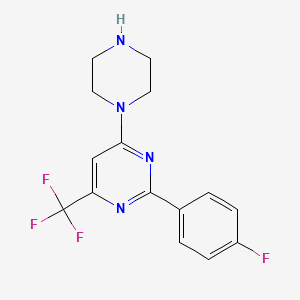
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)
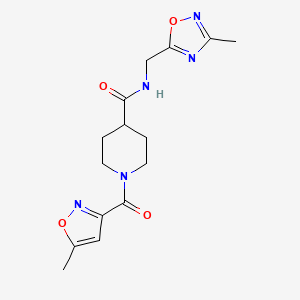
![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)
